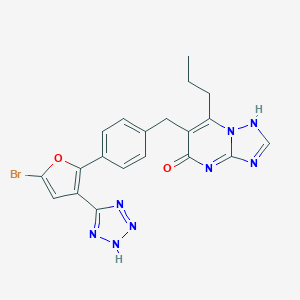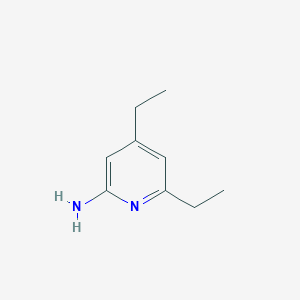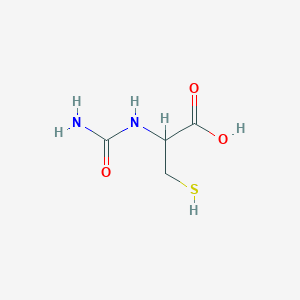
4,4'-Dichloro-2,2'-diaminodiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-4-chlorophenyl)-5-chloroaniline is an organic compound with the molecular formula C12H10Cl2N2 It is a derivative of aniline, characterized by the presence of two chlorine atoms and an amino group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline typically involves the chlorination of aniline derivatives followed by amination. One common method is the reaction of 2,4-dichloronitrobenzene with ammonia under high temperature and pressure to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the chlorination of aniline derivatives followed by catalytic hydrogenation to introduce the amino group.
化学反应分析
Types of Reactions
2-(2-Amino-4-chlorophenyl)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
2-(2-Amino-4-chlorophenyl)-5-chloroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-4-chlorophenol
- 5-Chloro-2-phenoxyaniline
Uniqueness
2-(2-Amino-4-chlorophenyl)-5-chloroaniline is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
169797-34-6 |
|---|---|
分子式 |
C12H10Cl2N2 |
分子量 |
253.12 g/mol |
IUPAC 名称 |
2-(2-amino-4-chlorophenyl)-5-chloroaniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 |
InChI 键 |
PNZNCHRKILJGSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |
规范 SMILES |
C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



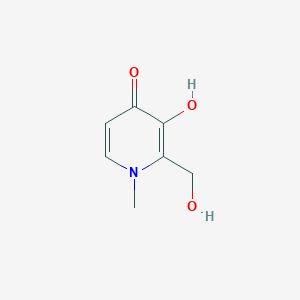
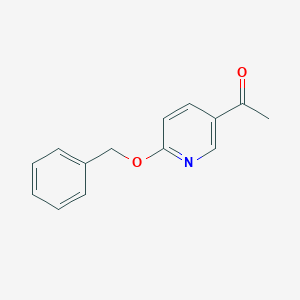
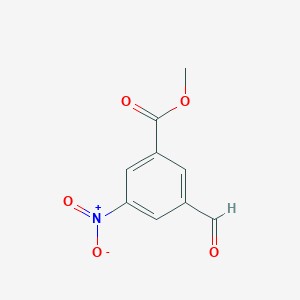
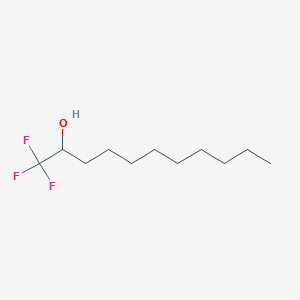
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
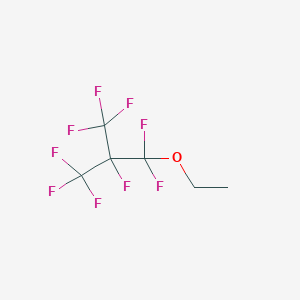
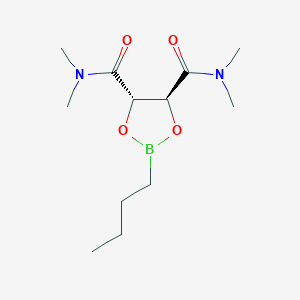

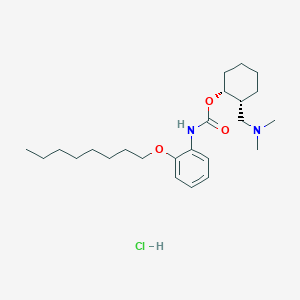
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
